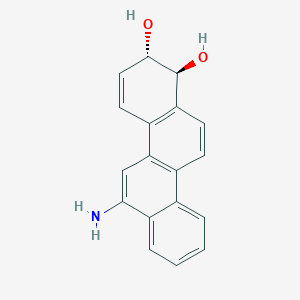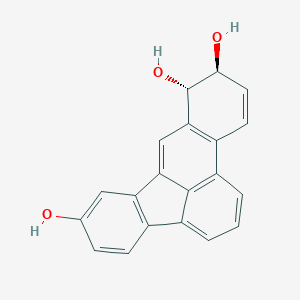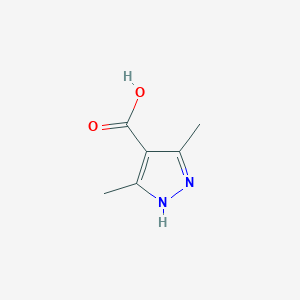
Isopropyl triflate
Overview
Description
Isopropyl triflate is a chemical compound used in various synthetic transformations in organic chemistry due to its reactivity and effectiveness in promoting certain chemical reactions.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves reactions under mild conditions with high regioselectivity and good yields. For instance, silver triflate and p-toluenesulfonic acid co-catalyzed synthesis can produce a range of isocoumarins from 2-alkynylbenzoates (Gianni, Pirovano, & Abbiati, 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized using various spectroscopic methods. These compounds often feature complex structures with multiple functional groups, and their precise structure depends on the specific synthesis method and conditions used.
Chemical Reactions and Properties
This compound is known for its participation in a wide range of chemical reactions, such as the synthesis of esters or free alpha-hydroxy-arylacetic acids from aromatic glyoxals and aryl methyl ketones (Curini et al., 2005). Its reactivity is attributed to its ability to act as a strong electrophile in various organic reactions.
Scientific Research Applications
Catalysis in Friedel-Crafts Reactions : Gallium(III) trifluoromethanesulfonate (triflate) is used as a catalyst in Friedel-Crafts alkylation and acylation reactions. It facilitates the isopropylation of aromatics with isopropyl alcohol, offering moderate to excellent yields, and is reusable without loss of activity (Prakash et al., 2003).
Synthesis of Isopropyl Esters and Acids : Ytterbium triflate catalyzes the synthesis of isopropyl esters or free alpha-hydroxy-arylacetic acids from aromatic glyoxals and aryl methyl ketones. This environmentally friendly method uses an aqueous medium and yields products without the need for further purification (Curini et al., 2005).
Synthetic Transformations : Vinyl and aryl triflates are used for their facile preparation from carbonyl compounds and phenols. They are involved in cross-coupling reactions with organo-metallics and in addition reactions to alkenes and alkynes. They are particularly effective in Heck reactions and in palladium-catalyzed carbon monoxide insertion leading to esters or amides (Ritter, 1993).
Flame Retardancy in Polymers : Isopropyl tris(dioctylphosphoryloxy) titanate improves the flame retardancy of thermoplastic polyurethane (TPU) composites. It reduces smoke production and heat release, demonstrating its potential in enhancing the safety of TPU products (Chen et al., 2019).
Facilitation of Aryne Formation : Isopropyl triflates are used in the synthesis of aryne precursors, such as 2-iodophenyl triflate, which is effective in nonpolar solvents (Ganta & Snowden, 2007).
Future Directions
Mechanism of Action
Target of Action
Isopropyl triflate, also known as isopropyl trifluoromethanesulfonate , is a chemical compound used in various organic reactions. It is primarily used as a reagent in the synthesis of various organic compounds . The primary targets of this compound are the organic compounds that it helps synthesize.
Mode of Action
This compound acts as a leaving group in organic reactions . It is highly reactive due to the triflate anion, which is a superb leaving group . This allows it to participate in nucleophilic substitution reactions, Suzuki reactions, and Heck reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific organic reactions it is used in. For instance, in the synthesis of antidepressant molecules, this compound may be involved in metal-catalyzed reactions . .
Result of Action
The result of this compound’s action is the successful synthesis of various organic compounds. For example, it has been used in the synthesis of antidepressant molecules . The specific molecular and cellular effects of this compound’s action would depend on the particular organic compounds it helps synthesize.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect its reactivity and stability . It is also worth noting that this compound is sensitive to nucleophilic reagents, such as water . Therefore, it should be stored and handled under appropriate conditions to maintain its reactivity and stability.
properties
IUPAC Name |
propan-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBHBQUEAGIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes isopropyl triflate such a reactive alkylating agent?
A: Triflates, in general, are excellent leaving groups due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the carbon atom bonded to the triflate group highly susceptible to nucleophilic attack. This compound, specifically, exhibits high reactivity in substitution reactions with various nucleophiles, including alcohols [, ].
Q2: Can you give some examples of how this compound has been used in synthesis?
A: Certainly! One study utilized this compound to alkylate chiral oxazolidinone enolates as a key step in the enantioselective synthesis of propylisopropyl acetamide (PID), a potential antiepileptic drug []. Additionally, this compound has been employed to alkylate the P=X (X=O, S) moiety in N-thiophosphorylated and N-phosphorylated iminophosphoranes, serving as model compounds for dendrimer synthesis [].
Q3: Are there any limitations or challenges associated with using this compound?
A: While a powerful reagent, this compound's high reactivity can sometimes be a double-edged sword. For example, when reacting with alcohols, the choice of base and solvent can significantly influence the reaction outcome. One study found that using sodium sulfate as a base led to the formation of a mixture of isomeric ethers when this compound reacted with 2,2-dinitropropanol, while potassium carbonate provided cleaner reactions with primary alcohols [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



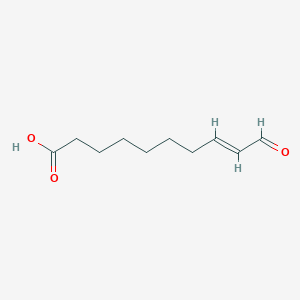
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
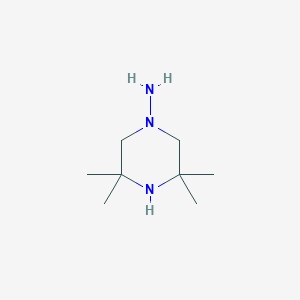
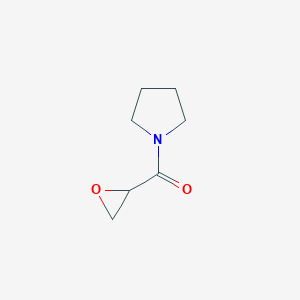

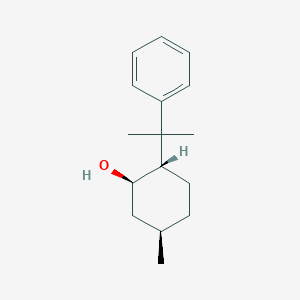
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
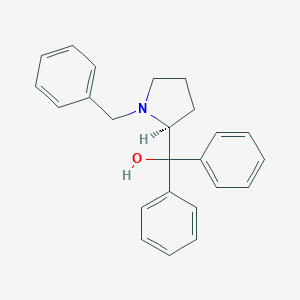

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
